USP-Certified vs. Uncertified Reference Standards
Dihydrodutasteride USP Reference Standard (Catalog No. 1200917) is produced and certified as a Certified Reference Material (CRM) in accordance with ISO 17034 and ISO/IEC 17025, intended for use in specified quality tests and assays as defined in USP compendia [1]. In contrast, uncertified Dihydro Dutasteride impurity standards offered by general chemical suppliers lack this ISO-compliant certification and traceable metrological pedigree, rendering them unsuitable for regulatory submissions requiring pharmacopeial reference standard equivalence [2].
| Evidence Dimension | Regulatory Certification Status |
|---|---|
| Target Compound Data | USP Dihydrodutasteride RS: ISO 17034 and ISO/IEC 17025 certified CRM; intended for USP compendial assays |
| Comparator Or Baseline | Uncertified vendor impurity standards: No ISO 17034 certification; variable characterization documentation; not compendial-grade |
| Quantified Difference | Binary (certified vs. uncertified); USP RS provides traceable metrological chain for regulatory submissions; uncertified standards do not |
| Conditions | USP compendial quality test environment per USP 〈11〉 Reference Standards |
Why This Matters
Procurement of USP-certified Dihydrodutasteride RS ensures ANDA method validation and regulatory submission acceptance; uncertified standards introduce compliance risk and may require costly revalidation.
- [1] USP-NF. Dutasteride and Tamsulosin Hydrochloride Capsules Monograph. USP Reference Standards 〈11〉. 2023. View Source
- [2] Axios Research. Dihydro Dutasteride Reference Standard. Axios Research Product Page. 2001. View Source
